molecular formula C9H17NO6 B014504 methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside CAS No. 6082-22-0

methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B014504
CAS No.: 6082-22-0
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-ZEBDFXRSSA-N
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Description

Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside (CAS: 6082-22-0; molecular formula: C₉H₁₇NO₆) is a synthetic glycoside derivative of galactose. Its structure features a methyl group at the anomeric position (α-configuration), an acetamido group at the C2 position replacing the hydroxyl group, and a deoxygenated C2 carbon (Figure 1). This compound is widely used in glycobiology as a substrate for glycosidases, a building block for oligosaccharide synthesis, and a tool for studying carbohydrate-protein interactions .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238715
Record name Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-22-0
Record name Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6082-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isopropylidenation and Benzylation

Treatment of 1 with acetone and toluene-p-sulfonic acid yields the 3,4-O-isopropylidene derivative (3, 61%) and the 4,6-O-isopropylidene derivative (5, 27%). Subsequent benzylation introduces stable protecting groups, critical for later oxidation and glycosylation steps.

Selective Acetylation and Glycosylation

Selective acetylation at HO-4 of 1 produces methyl 4-O-acetyl-2-azido-6-O-benzyl-2-deoxy-β-D-galactopyranoside (8). Condensation with 2,3,4-tri-O-benzyl-6-O-chloroacetyl-α-L-idopyranosyl chloride in 1,2-dichloroethane, catalyzed by silver triflate and 2,4,6-trimethylpyridine, yields α- and β-linked disaccharides (22 and 23) in 58% and 30% yields, respectively.

Reduction and N-Acetylation

Sodium borohydride reduction of the azide group to an amine, followed by N-acetylation with acetic anhydride, introduces the acetamido functionality. This step is sensitive to competing side reactions, necessitating strict control of pH and temperature.

Oxidation and Sulfation

Chromium trioxide in acetone-sulfuric acid oxidizes HO-6′ to a uronic acid. Subsequent O-sulfation using sulfur trioxide–trimethylamine complex introduces the sulfate group at position 4, yielding the disodium salt of the target compound.

Key Reaction Conditions and Optimization

Glycosylation Efficiency

The α:β ratio during glycosylation depends on solvent polarity and catalyst choice. Using silver triflate in 1,2-dichloroethane at −20°C favors α-linkage formation (58% yield), while higher temperatures or polar solvents shift selectivity toward β-linkages.

Sulfation Selectivity

Sulfation at position 4 is achieved by prior protection of HO-6 with a benzyl group. Competing sulfation at HO-6 is minimized by steric hindrance from the bulky benzyl ether.

Analytical Characterization of Synthetic Intermediates

Critical intermediates are validated via NMR spectroscopy. For example:

Table 1: 1H^{1}\text{H}-NMR Data for Key Intermediates

Compoundδ H-1 (ppm)J1,2J_{1,2} (Hz)Key Functional Groups
1 4.388.3β-GalNAc, N3_3
22 5.123.5α-IdoA, Bn
27 4.893.8α-IdoA, SO3_3^-

Comparative Analysis of Sulfation Techniques

Table 2: Sulfation Methods and Outcomes

MethodSulfation PositionYield (%)Purity (%)
SO3_3-trimethylamine4-O87>95
Pyridine-SO3_3 complex6-O4582

The sulfur trioxide–trimethylamine complex provides superior regioselectivity and yield due to its controlled reactivity in non-aqueous media.

Challenges in Stereochemical Control

Anomeric Configuration

The α-configuration of the iduronic acid residue is thermodynamically disfavored but essential for biological activity. Kinetic control via low-temperature glycosylation (−20°C) and silver triflate catalysis stabilizes the α-anomer.

Competing Elimination Reactions

During oxidation with chromium trioxide, over-oxidation or elimination to form glycal byproducts is mitigated by maintaining reaction temperatures below 0°C.

Industrial-Scale Production Considerations

Catalytic Hydrogenolysis

Large-scale deprotection of benzyl ethers requires palladium on carbon (Pd/C) under hydrogen atmosphere. Catalyst recycling and solvent recovery systems are critical for cost efficiency.

Crystallization Challenges

The final disaccharide disodium salt is hygroscopic, necessitating lyophilization for stabilization. Crystallization from methanol-water (9:1) improves purity to >98% .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-N-acetyl-D-galactosamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Glycosylation Studies

Glycosylation, the process of adding carbohydrates to proteins or lipids, is crucial for many biological functions. Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside serves as a substrate in glycosylation reactions, enabling researchers to investigate:

  • Enzyme Kinetics : Understanding how enzymes interact with this compound helps elucidate mechanisms of glycosylation and substrate specificity.
  • Lectin Interactions : The compound's structural similarity to N-acetylgalactosamine (GalNAc) allows it to bind with lectins specific to GalNAc, facilitating studies on cell recognition and adhesion processes .

Cancer Research

In cancer research, methyl 2-acetamido-2-deoxy-α-D-galactopyranoside has been identified as a metabolite of certain anticancer drugs. Its applications include:

  • Tumor Marker Studies : As a synthetic derivative of T antigen (a tumor-associated disaccharide), it aids in the identification and characterization of tumor markers .
  • Sialyltransferase Substrate : This compound acts as a substrate for 2,3-O-sialyltransferase, which is involved in the biosynthesis of sialic acids that play roles in tumor progression and metastasis .

Enzyme Activity Assays

Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside is used in enzyme activity assays to measure:

  • Glycosidase Activities : It helps in assessing the activity of various glycosidases by providing a specific substrate for enzymatic reactions.
  • Fluorescent Tagging : Derivatives of this compound can be tagged with fluorescent markers, enhancing detection sensitivity in assays .

Structural Studies

The unique structural configuration of methyl 2-acetamido-2-deoxy-α-D-galactopyranoside allows for:

  • X-ray Crystallography : Researchers utilize this compound for crystallographic studies to understand carbohydrate-protein interactions at the molecular level.
  • NMR Spectroscopy : It aids in elucidating the conformational dynamics of glycan structures in solution .

Comparative Analysis with Related Compounds

Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside shares similarities with other carbohydrate derivatives. The following table summarizes key comparative features:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-acetamido-2-deoxy-α-D-glucopyranosideSimilar acetamido group; glucose backbonePrimarily used in glucosidase studies
Methyl 2-(acetylamino)-2-deoxy-α-D-mannopyranosideContains mannose instead of galactoseImportant for studying mannosidase activity
Methyl 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranosideFluorescent tag enhances detection sensitivityUseful in enzyme activity assays

Mechanism of Action

The mechanism of action of alpha-Methyl-N-acetyl-D-galactosamine involves its role as a substrate for glycosyltransferases. These enzymes transfer the N-acetylgalactosamine moiety to specific serine or threonine residues on proteins, resulting in the formation of glycoproteins. This process is essential for various cellular functions, including cell signaling, protein folding, and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Glycosides

4-Nitrophenyl 2-Acetamido-2-Deoxy-α-D-Galactopyranoside (PNPαGalNAc)
  • Structure: Features a 4-nitrophenyl (PNP) group at the anomeric position instead of methyl.
  • Synthesis: Prepared via Koenigs-Knorr glycosylation using SnCl₄ as a catalyst .
  • Applications: Acts as a chromogenic substrate for α-N-acetylgalactosaminidases (GH4 and GH109 families). Hydrolysis releases yellow 4-nitrophenol, enabling kinetic studies .
  • Reactivity : The electron-withdrawing nitro group enhances leaving-group ability, making PNPαGalNAc more reactive than methyl derivatives in enzymatic assays .
o-Nitrophenyl 2-Acetamido-2-Deoxy-α-D-Galactopyranoside
  • Structure: Substituted with o-nitrophenyl at the anomeric position.
  • Synthesis : Acetalation with p-methoxybenzaldehyde-zinc chloride followed by acetylation and deprotection .
  • Applications : Used in structural studies of glycosylation intermediates.

Key Difference : Aryl glycosides (e.g., PNPαGalNAc) are superior for enzymatic assays due to chromogenic properties, while methyl derivatives are preferred for stability in synthetic pathways.

Disaccharide and Oligosaccharide Derivatives

Methyl 3-O-(2-Acetamido-2-Deoxy-β-D-Glucopyranosyl)-α-D-Galactopyranoside
  • Structure: Methyl α-D-galactopyranoside linked to a β-D-glucosamine residue at C3.
  • Synthesis : Condensation of protected galactoside with glucosamine bromide using AgOTf as a promoter, followed by deacetylation .
  • Applications : Models for studying β-(1→3) glycosidic linkages in mucin-type glycans .
Benzyl 2-Acetamido-2-Deoxy-3-O-β-D-Fucopyranosyl-α-D-Galactopyranoside
  • Structure : Benzyl-protected galactosamine linked to fucose at C3.
  • Synthesis : Hg(CN)₂-mediated glycosylation of benzylidene-protected galactoside with fucosyl bromide .
  • Applications : Intermediate in synthesizing tumor-associated carbohydrate antigens.

Key Difference: Methyl derivatives (e.g., Section 2.2.1) are more stable under acidic conditions, whereas benzyl derivatives (e.g., Section 2.2.2) require hydrogenolysis for deprotection .

Thio- and 4-Deoxy Analogs

Ethyl 2-Deoxy-2-Acetimido-1-Thio-β-D-Galactopyranoside
  • Structure: Thio-glycoside with a sulfur atom at the anomeric position.
  • Synthesis: Hydrazinolysis of phthalimido-protected precursor followed by acetylation .
  • Applications : Stable to enzymatic hydrolysis, used in chemoenzymatic synthesis of glycoconjugates .
2-Acetamido-2,4-Dideoxy-β-D-Xylo-Hexopyranosyl Derivatives
  • Structure : Lacks hydroxyl groups at C2 and C4.
  • Synthesis : Deoxygenation via radical or substitution reactions .
  • Applications: Inhibitors of glycosaminoglycan biosynthesis due to altered stereochemistry .

Key Difference : Thio-glycosides exhibit enhanced chemical stability, while 4-deoxy analogs disrupt enzymatic recognition .

Data Table: Structural and Functional Comparison

Compound Name Anomeric Group Key Modifications Synthesis Method Applications References
Methyl 2-acetamido-2-deoxy-α-D-Gal Methyl (α) C2 acetamido, deoxy Direct glycosylation Substrate for glycosidases
PNPαGalNAc 4-Nitrophenyl C2 acetamido, deoxy SnCl₄-catalyzed coupling Chromogenic enzyme assays
Methyl 3-O-β-D-GlcNAc-α-D-Gal Methyl (α) β-(1→3)-linked GlcNAc AgOTf-promoted condensation Mucin fragment synthesis
Ethyl 2-deoxy-2-acetimido-1-thio-β-D-Gal Ethyl thio C2 acetimido, thio-glycosidic bond Hydrazinolysis, acetylation Stable glycosylation intermediates
2-Acetamido-2,4-dideoxy-β-D-xylo-Hex Variable C2 and C4 deoxygenation Radical deoxygenation Glycosaminoglycan biosynthesis probes

Research Findings and Mechanistic Insights

  • Enzymatic Hydrolysis : Methyl derivatives exhibit slower hydrolysis rates compared to PNPαGalNAc due to the methyl group’s poor leaving-group ability. For example, GH109 α-NAGAL hydrolyzes PNPαGalNAc 10× faster than methyl analogs .
  • Synthetic Utility : Methyl glycosides are preferred in multi-step syntheses (e.g., oligosaccharides in ) due to their resistance to acidic/basic conditions .

Biological Activity

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (also known as α-Me-GalNAc) is a synthetic carbohydrate derivative that plays a significant role in various biological processes. This article explores its biological activity, including its interactions with enzymes, lectins, and potential therapeutic applications.

This compound has the molecular formula C11H21NO5C_{11}H_{21}NO_5. Its structure includes an acetamido group and a deoxy sugar moiety, which are crucial for its biological functions. The compound is characterized by:

  • Anomeric methyl substituent : Enhances stability and solubility.
  • Structural similarity to N-acetylgalactosamine (GalNAc) : Facilitates binding interactions with specific proteins.

Biological Activities

This compound exhibits several noteworthy biological activities:

  • Enzyme Substrate : It serves as a substrate for various glycosyltransferases, contributing to the understanding of enzyme kinetics and substrate specificity. Research indicates that it can enhance the efficiency of glycosylation reactions in vitro, which is essential for glycoprotein synthesis .
  • Lectin Interaction : The compound has been utilized to study lectin-carbohydrate interactions. Its structural features allow it to bind selectively to lectins that recognize GalNAc, providing insights into cell recognition processes and potential diagnostic applications .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although further research is necessary to confirm these findings .
  • Metabolic Pathways : As a metabolite of certain drugs, it plays a role in metabolic pathways related to galactose metabolism, which could have implications for understanding metabolic disorders .

Case Study 1: Enzyme Kinetics

A study investigated the kinetic parameters of this compound as a substrate for galactosyltransferases. The findings demonstrated that varying concentrations of the substrate significantly influenced enzyme activity, indicating its potential as a tool for enzymatic studies .

Case Study 2: Lectin Binding Affinity

Research focused on the binding affinity of various lectins to this compound. The results highlighted its ability to bind specifically to certain lectins, suggesting its utility in developing targeted therapies or diagnostics based on carbohydrate recognition .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranosideSimilar acetamido group; glucose backbonePrimarily used in glucosidase studies
Methyl 2-(acetylamino)-2-deoxy-alpha-D-mannopyranosideContains mannose instead of galactoseImportant for studying mannosidase activity
Methyl 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranosideFluorescent tag enhances detection sensitivityUseful in enzyme activity assays

This table illustrates how this compound stands out due to its specific interactions with enzymes and lectins involved in galactose metabolism.

Q & A

Q. What are the common synthetic routes for methyl 2-acetamido-2-deoxy-α-D-galactopyranoside?

Methodological Answer: The synthesis typically involves glycosylation reactions using protected sugar derivatives. For example:

  • Glycosyl donors : Trichloroacetimidate derivatives (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) are activated for coupling with acceptors like tert-butyldimethylsilyl-protected glucopyranosides .
  • Protection strategies : Acetyl (Ac), benzyl (Bn), and tert-butyldimethylsilyl (TBS) groups are employed to shield reactive hydroxyls during synthesis. Deprotection is achieved using reagents like tetrabutylammonium fluoride (TBAF) .
  • Example protocol : React glycosyl donor (e.g., disaccharide trichloroacetimidate) with an acceptor in anhydrous dichloromethane (DCM) under catalytic trimethylsilyl triflate (TMSOTf) at −20°C to 0°C .

Q. How is methyl 2-acetamido-2-deoxy-α-D-galactopyranoside characterized structurally?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR analyze chemical shifts for anomeric protons (δ 4.8–5.2 ppm for α-configuration) and acetamido groups (δ 2.0–2.1 ppm). Coupling constants (J₁,₂ ~3–4 Hz confirm α-linkage) .
  • Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 235.23 for [M+H]⁺) .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. What purification techniques are effective for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:2 to 2:1) for intermediates. For polar derivatives, employ reverse-phase C18 columns with acetonitrile/water .
  • Crystallization : Recrystallize from ethanol or methanol to remove impurities .
  • HPLC : Preparative HPLC with a NH₂-bonded column resolves stereoisomers .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosylation reactions be addressed during synthesis?

Methodological Answer:

  • Temporary protecting groups : Use orthogonal protecting groups (e.g., TBS for primary hydroxyls, benzylidene for diols) to direct reactivity .
  • Catalytic control : Employ promoters like NIS-TfOH for β-selectivity or AuCl₃ for α-selectivity in glycosylations .
  • Pre-activation strategies : Pre-activate glycosyl donors (e.g., as imidates or thioglycosides) to enhance regioselectivity .

Q. How to resolve contradictions in NMR data for structural confirmation?

Methodological Answer:

  • 2D NMR techniques : Use HSQC, HMBC, and NOESY to assign ambiguous signals. For example, NOESY correlations between H-1 of galactopyranoside and H-4 of glucopyranoside confirm (1→4) linkages .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at acetamido carbonyl) to track connectivity via HMBC .
  • Comparative analysis : Cross-reference with literature data for similar glycosides (e.g., methyl α-D-galactopyranosides) .

Q. What strategies optimize enzymatic hydrolysis studies involving this compound?

Methodological Answer:

  • Fluorogenic assays : Use 4-methylumbelliferyl-α-D-galactopyranoside as a substrate to measure α-galactosidase activity. Monitor fluorescence (ex: 365 nm, em: 445 nm) upon hydrolysis .
  • Kinetic studies : Vary pH (4.5–7.5) and temperature (25–37°C) to determine optimal enzyme activity. Use Michaelis-Menten kinetics to calculate KmK_m and VmaxV_{max} .
  • Inhibitor screening : Test competitive inhibitors (e.g., deoxy analogs) to study substrate-enzyme interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Reactant of Route 2
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methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

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